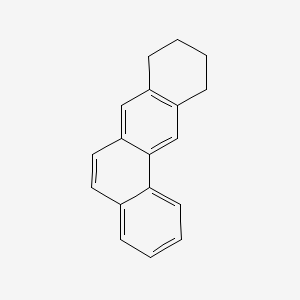

8,9,10,11-Tetrahydrobenz(a)anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8,9,10,11-Tetrahydrobenz(a)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C18H16 and its molecular weight is 232.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introduction to 8,9,10,11-Tetrahydrobenz(a)anthracene

This compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H16. Its structure features a fused ring system that is characteristic of many PAHs, which are known for their roles in various chemical and biological processes. This compound has garnered attention in scientific research due to its potential applications in fields such as cancer research, material science, and environmental studies.

Cancer Research

This compound has been studied extensively for its mutagenic and carcinogenic properties. Research indicates that it can serve as a model compound for understanding the mechanisms of PAH-induced carcinogenesis.

- Mechanisms of Action : The compound can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutations. Studies have shown that derivatives of benz(a)anthracene exhibit significant tumor-initiating activity when applied topically to mouse skin .

- Case Studies : In one study, mice treated with benz(a)anthracene derivatives demonstrated a statistically significant increase in the incidence of liver tumors compared to controls. This highlights the relevance of this compound in understanding PAH-related cancer mechanisms .

Material Science

In material science, this compound is utilized in the development of advanced materials due to its unique chemical properties.

- Polymer Compositions : It has been incorporated into syndiotactic polybutadiene compositions for use in photosensitive printing systems. The compound enhances the mechanical properties and thermal stability of polymers used in flexible electronics and printing applications .

Environmental Studies

The environmental impact of PAHs is a significant area of research due to their persistence and potential toxicity.

- Biodegradation Studies : Research on the biodegradation of this compound focuses on microbial pathways for breaking down PAHs in contaminated environments. Understanding these pathways can aid in developing bioremediation strategies for polluted sites.

- Toxicological Assessments : Toxicological studies evaluate the effects of this compound on aquatic life and terrestrial organisms. These assessments help establish safe exposure levels and inform regulatory guidelines.

Data Tables

| Study Reference | Methodology | Findings |

|---|---|---|

| Bock and King (1959) | Gavage treatment in mice | Increased liver tumor incidence |

| Wislocki et al. (1986) | Intraperitoneal injections | Significant liver adenoma/carcinoma formation |

| Klein (1952) | Injection with croton oil | Tumor development observed |

Análisis De Reacciones Químicas

Epoxidation and Diol Epoxide Formation

THBA undergoes epoxidation at the 1,2-position of the saturated benzo-ring, forming highly reactive diol epoxides. This reaction is critical due to the mutagenic and cytotoxic properties of the resulting epoxides:

Key Findings:

-

1,2-Epoxide Derivatives :

-

The diastereomeric 1,2-epoxides of trans-3,4-dihydrodiol-THBA exhibit exceptional mutagenicity.

-

In Salmonella typhimurium (TA 100), these derivatives are 15–35× more mutagenic than other diol epoxides (e.g., 8,9-diol-10,11-epoxides or 10,11-diol-8,9-epoxides) .

-

In Chinese hamster lung cells (V79-6), mutagenicity increases to 65–125× higher compared to other epoxides .

-

-

Stability and Reactivity :

Comparative Mutagenicity Table:

Hydrolysis of Diol Epoxides

The 1,2-epoxide derivatives hydrolyze to form tetraols, which are detectable biomarkers in biological systems:

Analytical Data:

-

Tetraol Formation :

-

Stereochemical Specificity :

Cytotoxicity and Metabolic Pathways

THBA derivatives exhibit cytotoxicity proportional to their mutagenic potential:

Stability vs. Activity:

-

The 1,2-epoxide derivative is 5× more mutagenic in bacteria and 25× more mutagenic in mammalian cells than its 3,4-epoxide counterpart .

-

Cytotoxicity correlates with DNA adduct formation, a hallmark of PAH carcinogenicity .

Metabolic Resistance:

-

THBA diol epoxides are refractory to detoxification pathways (e.g., epoxide hydrase, glutathione conjugation), enhancing their persistence in vivo .

Structural and Reactivity Insights

-

Key Reactive Sites : The bay region (1,2-position) and tetrahydro rings drive epoxidation and subsequent DNA adduct formation .

Research Implications

The reactivity of THBA underscores its role as a model compound for studying PAH carcinogenesis. Its bay region epoxides serve as benchmarks for understanding metabolic activation and DNA damage mechanisms in environmental toxicology.

Propiedades

Número CAS |

67064-62-4 |

|---|---|

Fórmula molecular |

C18H16 |

Peso molecular |

232.3 g/mol |

Nombre IUPAC |

8,9,10,11-tetrahydrobenzo[a]anthracene |

InChI |

InChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h3-5,8-12H,1-2,6-7H2 |

Clave InChI |

INBZCSMGVURIFO-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C=C3C=CC4=CC=CC=C4C3=C2 |

SMILES canónico |

C1CCC2=C(C1)C=C3C=CC4=CC=CC=C4C3=C2 |

Key on ui other cas no. |

67064-62-4 |

Sinónimos |

8,9,10,11-tetrahydro-BA 8,9,10,11-tetrahydrobenz(a)anthracene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.